An In-depth Technical Guide to the Spectroscopic Profile of 1-Acetyl-7-bromo-5-iodoindoline
An In-depth Technical Guide to the Spectroscopic Profile of 1-Acetyl-7-bromo-5-iodoindoline
The strategic placement of bromine and iodine on the indoline scaffold, combined with N-acetylation, results in a unique electronic and structural environment. Understanding the characteristic spectroscopic signatures is crucial for confirming its synthesis and purity.[1][2] This guide will detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, explaining the causal relationships between the molecular structure and the predicted spectral features.
Molecular Structure and Spectroscopic Implications
The structure of 1-Acetyl-7-bromo-5-iodoindoline presents several key features that will govern its spectroscopic output:
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Indoline Core: A bicyclic structure with a saturated five-membered ring fused to a benzene ring.
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N-Acetyl Group: An acetyl group (-COCH₃) attached to the nitrogen atom, which introduces a carbonyl functionality and influences the electronic environment of the entire ring system.
-
Halogen Substituents: A bromine atom at position 7 and an iodine atom at position 5. These heavy halogens have significant electronic (inductive and resonance) and isotopic effects that will be clearly visible in NMR and mass spectra.
Below is a diagram of the molecular structure with standardized numbering for spectroscopic assignment.
Figure 1: Molecular Structure of 1-Acetyl-7-bromo-5-iodoindoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of organic molecules.[1] The predicted chemical shifts for 1-Acetyl-7-bromo-5-iodoindoline are based on the additive effects of the substituents on the indoline core. The N-acetylation will generally cause a downfield shift of adjacent protons and carbons.[3] The electron-withdrawing nature of the halogens will further influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aliphatic protons of the indoline ring, the aromatic protons, and the acetyl methyl protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~2.2 - 2.4 | s | 3H | -CO-CH₃ (C10) | Typical range for an N-acetyl methyl group. |
| ~3.2 - 3.4 | t | 2H | -CH₂- (C3) | Aliphatic methylene protons adjacent to the aromatic ring. |
| ~4.2 - 4.4 | t | 2H | -N-CH₂- (C2) | Aliphatic methylene protons deshielded by the adjacent nitrogen atom. |
| ~7.8 - 8.0 | d | 1H | Ar-H (C6) | Aromatic proton ortho to iodine and meta to bromine. |
| ~8.1 - 8.3 | d | 1H | Ar-H (C4) | Aromatic proton ortho to the ring fusion and meta to iodine. |
Note: Predicted in CDCl₃ with TMS at 0.00 ppm. Coupling constants (J) for the triplet (t) and doublet (d) signals are expected to be in the range of 2-8 Hz.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule.
| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment | Rationale |
| ~24 | -CO-C H₃ (C10) | Acetyl methyl carbon. |
| ~29 | C H₂-Ar (C3) | Aliphatic methylene carbon. |
| ~50 | -N-C H₂- (C2) | Aliphatic methylene carbon deshielded by nitrogen. |
| ~90 | C -I (C5) | Aromatic carbon directly bonded to iodine, showing a significant upfield shift due to the heavy atom effect. |
| ~110 | C -Br (C7) | Aromatic carbon directly bonded to bromine. |
| ~128 | Ar-C H (C4) | Aromatic methine carbon. |
| ~135 | Ar-C H (C6) | Aromatic methine carbon. |
| ~138 | Quaternary Ar-C (C3a) | Aromatic quaternary carbon at the ring junction. |
| ~145 | Quaternary Ar-C (C7a) | Aromatic quaternary carbon at the ring junction, adjacent to nitrogen. |
| ~169 | C =O (Amide) (C8) | Carbonyl carbon of the acetyl group.[4] |
Experimental Protocol: NMR Data Acquisition
A robust protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation: Dissolve 5-15 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Use standard parameters, including a spectral width of ~12 ppm, a 30-45 degree pulse width, and a relaxation delay of 1-2 seconds.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
Use a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds.[3]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Figure 2: General Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[1] For 1-Acetyl-7-bromo-5-iodoindoline, MS will be critical for confirming its molecular formula.
Predicted Mass Spectrum Data
-
Molecular Formula: C₁₀H₉BrINO
-
Monoisotopic Mass: 379.89 g/mol
-
Molecular Ion (M⁺): A prominent cluster of peaks will be observed around m/z 380 and 382.
-
Isotopic Pattern: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.
Predicted Fragmentation Pattern
Electron Impact (EI) ionization is expected to induce characteristic fragmentation pathways. The presence of the acetyl group is often confirmed by the loss of a methyl radical followed by carbon monoxide.[5]
-
m/z 337/339: Loss of ketene (CH₂=C=O, 42 Da) from the molecular ion, a common fragmentation for N-acetylated indoles.[3]
-
m/z 298/300: Loss of the acetyl radical (CH₃CO, 43 Da) from the molecular ion.
-
m/z 253: Loss of the iodine atom (127 Da).
-
m/z 201: Loss of the bromine atom (79/81 Da).
-
m/z 43: Acetyl cation (CH₃CO⁺).
Figure 3: Predicted Key Fragmentation Pathways.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for soft ionization or Electron Impact - EI for fragmentation analysis).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Predicted IR Absorption Data
The IR spectrum of 1-Acetyl-7-bromo-5-iodoindoline will be dominated by the strong absorption of the amide carbonyl group.[7]
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic C-H (in indoline ring) |
| ~1680-1660 | Strong | C=O Stretch | Amide (N-acetyl) |
| ~1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1370 | Medium | C-N Stretch | Amide |
| Below 800 | Medium-Strong | C-Br / C-I Stretch | Halogens |
Note: The carbonyl (C=O) stretching frequency is one of the most diagnostic peaks in the IR spectrum. Its position around 1670 cm⁻¹ is characteristic of an amide functionality attached to a ring system.[8][9]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and correlate them with the functional groups present in the molecule.
Conclusion
This guide provides a detailed, predictive spectroscopic framework for the characterization of 1-Acetyl-7-bromo-5-iodoindoline. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data collectively offer a unique fingerprint for this molecule. The N-acetyl group should be clearly identifiable by a strong IR absorption around 1670 cm⁻¹, a ¹³C NMR signal near 169 ppm, and a characteristic fragmentation pattern in MS. The bromine and iodine substituents will strongly influence the aromatic chemical shifts in NMR and produce a distinct isotopic signature in the mass spectrum. Researchers synthesizing or handling this compound can use this guide as a benchmark for structural verification and purity assessment.
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- BenchChem. A Comparative Spectroscopic Analysis of Halogenated Indoles: A Guide for Researchers.
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- ResearchGate. Synthesis and study of new photochromic halogen-substituted spiropyrans of the indoline series | Request PDF.
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- Benchchem. Spectroscopic Profile of 1-Acetyl-7-azaindole: A Technical Guide.
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- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.
- Academia.edu. Formyl and acetylindols: Vibrational spectroscopy of an expectably pharmacologically active compound family.
- MDPI. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3.
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